3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C17H13N5O and a molecular weight of 303.32 . It is a derivative of the pyrazolo[3,4-d]pyrimidin class of compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves the use of amines and an acid-catalyzed chemo-selective C-4 substitution of the pyrazolo[3,4-d]pyrimidine (7-deazapurine) ring . A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed, performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .Molecular Structure Analysis
The molecular structure of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidin-4-amine core with a phenoxyphenyl group attached at the 3-position .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 475.6±45.0 °C and a predicted density of 1.41±0.1 g/cm3 . The pKa is predicted to be 3.28±0.40 .Scientific Research Applications
Synthesis and Antibacterial Properties
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been synthesized for potential antibacterial applications. These compounds have shown significant antibacterial activity, making them of interest in medical research and pharmaceutical development (Rahmouni et al., 2014).
Molecular Structure and Electronic Properties
Studies involving electronic structure calculations and vibrational assignments of similar pyrazolo[3,4-d]pyrimidine derivatives have been conducted. These studies focus on understanding the molecular electrostatic potentials, HOMO-LUMO gaps, and reactivity, which are crucial for the compound's potential biological and chemical applications (Shukla et al., 2015).
Synthesis of Hybrid Compounds
Hybrid compounds involving 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized, showcasing the compound's versatility in forming new structures with potential biological activities (Noh et al., 2020).
Anticancer Activity
Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and tested for their antitumor activity. These compounds have shown promising results in inhibiting the growth of human breast adenocarcinoma cells (Abdellatif et al., 2014).
Enzyme Inhibition Properties
Studies on pyrazolo[3,4‐d]pyrimidine derivatives have explored their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. These properties are significant for potential therapeutic applications in neurodegenerative diseases and other disorders (Aydin et al., 2021).
Microwave-Assisted Synthesis
Research has been conducted on efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-ones, including microwave-assisted techniques. Such methods highlight the compound's accessibility for various research and development purposes (Ng et al., 2022).
Anti-Inflammatory and Anti-Cancer Activities
Some pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory and anti-cancer activities. These activities have been studied under various synthetic conditions, indicating the compound's potential in pharmaceutical research (Kaping et al., 2016).
properties
IUPAC Name |
3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVUOZULIDAKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
330786-24-8 | |
Record name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP2LL98299 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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